4-(4-bromo-2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(4-BROMO-2,5-DIMETHOXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of multiple methoxy groups and a bromine atom, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMO-2,5-DIMETHOXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often include:
Solvents: Common solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization reactions.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 60-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and scalability.
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMO-2,5-DIMETHOXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(4-BROMO-2,5-DIMETHOXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in organic electronics and photonics.
Industrial Applications: Utilized in the synthesis of advanced materials and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-BROMO-2,5-DIMETHOXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves:
Molecular Targets: Binding to specific enzymes, receptors, or DNA.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Effects: Induction of apoptosis in cancer cells, reduction of inflammation, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMO-2,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-2,5-DIONE: A structurally similar compound with fewer hydrogenated rings.
4-(4-BROMO-2,5-DIMETHOXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIOL: A hydroxylated derivative.
Uniqueness
4-(4-BROMO-2,5-DIMETHOXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific substitution pattern and the presence of multiple methoxy groups and a bromine atom. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H26BrNO6 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
4-(4-bromo-2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C25H26BrNO6/c1-30-20-6-5-13(9-23(20)33-4)14-7-18-25(19(28)8-14)16(11-24(29)27-18)15-10-22(32-3)17(26)12-21(15)31-2/h5-6,9-10,12,14,16H,7-8,11H2,1-4H3,(H,27,29) |
InChI Key |
OYAJRUUCGDHOTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4OC)Br)OC)C(=O)C2)OC |
Origin of Product |
United States |
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